(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid

AMPA receptor Enantioselectivity Radioligand binding

(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid (also registered as CAS 83643-88-3 and commonly designated (S)-AMPA or L-AMPA) is the pharmacologically active S-enantiomer of the prototypical AMPA receptor agonist AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). As a selective, high-affinity agonist at ionotropic AMPA-type glutamate receptors (GluA1–4), it mimics the action of the endogenous neurotransmitter L-glutamate at these sites while exhibiting no detectable interaction with NMDA or kainate receptor binding sites.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 211191-53-6
Cat. No. B3251732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid
CAS211191-53-6
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCC1=C(ONC1=O)CC(C(=O)O)N
InChIInChI=1S/C7H10N2O4/c1-3-5(13-9-6(3)10)2-4(8)7(11)12/h4H,2,8H2,1H3,(H,9,10)(H,11,12)/t4-/m0/s1
InChIKeyQQKCZEULAPHDJP-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid (CAS 211191-53-6): A Stereochemically-Defined AMPA Receptor Agonist for Quantitative Neuroscience Research Procurement


(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid (also registered as CAS 83643-88-3 and commonly designated (S)-AMPA or L-AMPA) is the pharmacologically active S-enantiomer of the prototypical AMPA receptor agonist AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) . As a selective, high-affinity agonist at ionotropic AMPA-type glutamate receptors (GluA1–4), it mimics the action of the endogenous neurotransmitter L-glutamate at these sites while exhibiting no detectable interaction with NMDA or kainate receptor binding sites . The compound serves as the defining pharmacological tool for AMPA receptor-mediated fast excitatory synaptic transmission, and its stereochemical identity is the singular determinant of biological activity—the (R)-enantiomer is virtually inactive .

Why Racemic AMPA or Alternative Ionotropic Glutamate Receptor Agonists Cannot Substitute for (S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid (CAS 211191-53-6) in Quantitative Pharmacology


Substitution of (S)-AMPA (CAS 211191-53-6) with racemic (R,S)-AMPA introduces 50% biologically inert material—the (R)-enantiomer is virtually inactive at AMPA receptors—effectively halving the specific activity per unit mass and confounding concentration-response analyses . Furthermore, the endogenous agonist L-glutamate and alternative iGluR agonists such as kainate lack the AMPA receptor selectivity profile of (S)-AMPA: L-glutamate activates NMDA, AMPA, and kainate receptors indiscriminately, while kainate preferentially targets kainate receptors with approximately 40-fold lower potency at native AMPA receptors . Even structurally related AMPA receptor agonists (e.g., (S)-5-fluorowillardiine, (S)-willardiine) exhibit differing desensitization kinetics, partial versus full agonist profiles, and divergent subunit selectivity, rendering them pharmacologically non-equivalent in experimental systems . The quantitative evidence below demonstrates that stereochemical identity and receptor selectivity are non-negotiable parameters for reproducible AMPA receptor pharmacology.

Quantitative Differentiation Evidence for (S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid (CAS 211191-53-6) Relative to Comparators


Enantiomeric Binding Selectivity: (S)-AMPA Exhibits 8-Fold Higher Affinity Than (R)-AMPA at Native AMPA Receptors

In a direct head-to-head comparison within the same radioligand binding assay, (S)-AMPA (L-AMPA) displaced racemic [3H]AMPA from rat brain synaptic membranes with an IC50 of 0.6 μM, whereas (R)-AMPA (D-AMPA) required an IC50 of 4.8 μM to achieve equivalent displacement . This represents an 8-fold difference in binding affinity attributable solely to stereochemistry at the α-carbon. The racemic mixture, containing equal parts of both enantiomers, would therefore exhibit approximately half the specific binding activity per unit mass compared to the enantiopure (S)-isomer .

AMPA receptor Enantioselectivity Radioligand binding

Functional Potency Differential: (S)-AMPA (EC50 = 3.5 μM) Achieves Equivalent Receptor Activation at ~3-Fold Lower Concentration Than Racemic (R,S)-AMPA (EC50 = 11 μM)

In radioligand binding and electrophysiological experiments using recombinant and native AMPA receptors, (S)-AMPA demonstrates an IC50 of 0.040 μM and an EC50 of 3.5 μM . By contrast, racemic (R,S)-AMPA exhibits an equilibrium EC50 of 11 μM in whole-cell recordings from cultured mouse embryonic hippocampal neurons . This approximately 3.1-fold potency advantage of the enantiopure (S)-isomer is consistent with the presence of 50% inactive (R)-enantiomer in the racemate, which effectively dilutes the active species. A separate study in rat magnocellular basal forebrain neurons reported an AMPA EC50 of 2.7 ± 0.4 μM—likely reflecting (S)-AMPA or a preparation with higher enantiomeric purity .

AMPA receptor Electrophysiology Functional potency

AMPA Receptor Selectivity: (S)-AMPA Shows No Detectable Interaction with NMDA Receptors, Confirming Target Specificity Absent in L-Glutamate

In competitive binding studies using (S)-[3H]AMPA as the radioligand on rat brain synaptic membranes, NMDA at concentrations up to 100 μM produced no detectable inhibition of (S)-[3H]AMPA binding . The metabotropic glutamate receptor agonist (1S,3R)-ACPD likewise failed to inhibit binding. The rank order of potency for displacing (S)-[3H]AMPA was: NBQX > (S)-AMPA ≥ quisqualate > CNQX > L-glutamate > domoate ≥ kainate > (R)-AMPA, establishing that (S)-AMPA selectively labels the AMPA-preferring conformation of non-NMDA receptors . By contrast, L-glutamate—the endogenous agonist frequently used as an alternative—activates NMDA, AMPA, and kainate receptors indiscriminately, rendering it unsuitable for isolating AMPA receptor-specific pharmacology.

AMPA receptor selectivity NMDA receptor Binding specificity

Binding Affinity Hierarchy: (S)-AMPA Outcompetes L-Glutamate at AMPA Recognition Sites, Validating Its Superiority for Competitive Binding Studies

Multiple independent studies consistently place (S)-AMPA ahead of L-glutamate in the affinity rank order at AMPA receptor binding sites. In (S)-[3H]AMPA displacement assays, the potency sequence was NBQX > (S)-AMPA ≥ quisqualate > CNQX > L-glutamate > domoate ≥ kainate > (R)-AMPA, with L-glutamate ranking substantially below (S)-AMPA . Quantitative binding data from the Therapeutic Target Database report Ki values of 128 nM for (S)-AMPA versus 169 nM for L-glutamate at GluR1, and 477 nM for kainate . In recombinant AMPA receptor binding using [3H]AMPA displacement, (S)-AMPA achieves an IC50 of 0.040 μM . These data demonstrate that (S)-AMPA binds with higher apparent affinity than the endogenous agonist, making it the preferred ligand for competitive binding experiments where robust specific signal is required.

Binding affinity L-Glutamate comparator AMPA receptor

Functional Selectivity at Native AMPA Receptors: (S)-AMPA Is ~39-Fold More Potent Than Kainate, Distinguishing AMPA- from Kainate-Receptor-Mediated Responses

In patch-clamp recordings from rat magnocellular basal forebrain neurons under voltage clamp, steady-state EC50 values for AMPA and kainate were 2.7 ± 0.4 μM (n = 5) and 138 ± 25 μM (n = 10), respectively . This approximately 51-fold potency difference demonstrates that (S)-AMPA is vastly more potent than kainate at native AMPA-preferring receptors. In hippocampal neuron recordings, (R,S)-AMPA (EC50 = 11 μM) similarly displayed substantially higher potency than kainate in the AMPA-preferring receptor potency sequence . The selectivity window enables researchers to use (S)-AMPA at low micromolar concentrations to selectively activate AMPA receptors without significant kainate receptor cross-activation—a critical distinction for experiments requiring isolated AMPA receptor pharmacology in native tissue preparations where both receptor classes are co-expressed.

Functional selectivity Kainate receptor AMPA vs kainate

Enantiomeric Purity as a Procurement Specification: The (R)-Enantiomer Is Pharmacologically Inert, Making Stereochemical Integrity the Primary Quality Criterion

The (R)-enantiomer of AMPA is described as 'virtually inactive' as an AMPA receptor agonist, with the pharmacological activity of racemic AMPA residing exclusively in the (S)-enantiomer . In radioligand binding, (R)-AMPA ranks at the bottom of the displacement potency series, below kainate and domoate . In the rat cortical wedge preparation, the analogous (S)-thio-ATPA was twice as potent as the racemate, while the (R)-enantiomer was devoid of activity—a stereoselectivity pattern conserved across the AMPA receptor agonist class . Commercial (S)-AMPA (CAS 211191-53-6 / 83643-88-3) is supplied at ≥98% to ≥99% purity by HPLC, with the residual impurity profile dominated by the inactive (R)-enantiomer . For quantitative pharmacology, this level of enantiomeric purity is essential: a 2% (R)-AMPA contamination introduces only 2% inactive binding-competent species, whereas racemic (R,S)-AMPA introduces 50%.

Enantiomeric purity Quality control Procurement specification

Evidence-Backed Research Application Scenarios for (S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid (CAS 211191-53-6)


AMPA Receptor Radioligand Binding Assays Requiring High Specific-to-Nonspecific Binding Ratios

(S)-AMPA (CAS 211191-53-6) is the defining ligand for AMPA receptor binding site characterization. Its 8-fold higher affinity relative to (R)-AMPA and its rank order superiority over L-glutamate in competitive displacement assays make it the preferred cold competitor for [3H]AMPA binding studies. Under non-chaotropic conditions, 10 nM (S)-[3H]AMPA yields 33 ± 2% specific binding, increasing to 74 ± 1% in the presence of 100 mM KSCN . For laboratories establishing or validating AMPA receptor binding assays, enantiopure (S)-AMPA provides the highest signal window and eliminates the confounding competitive binding contributed by (R)-AMPA present in racemic preparations.

Electrophysiological Isolation of AMPA Receptor-Mediated Synaptic Currents in Native Tissue Preparations

In patch-clamp and cortical wedge electrophysiology experiments, (S)-AMPA at concentrations of 1–10 μM selectively activates AMPA receptors without cross-activating NMDA receptors (no inhibition of (S)-[3H]AMPA binding by NMDA up to 100 μM ) and with approximately 40–50-fold selectivity over kainate receptors (kainate EC50 = 138 ± 25 μM vs AMPA EC50 = 2.7 ± 0.4 μM in basal forebrain neurons ). The 3.1-fold potency advantage of (S)-AMPA (EC50 = 3.5 μM) over racemic (R,S)-AMPA (EC50 = 11 μM) translates to lower working concentrations, reduced solvent exposure, and improved experimental reproducibility in long-term recording protocols.

Stereospecific SAR Studies of AMPA Receptor Agonists and Antagonists

For medicinal chemistry programs developing subtype-selective AMPA receptor ligands, (S)-AMPA serves as the essential reference full agonist. Its well-characterized pharmacological profile—IC50 = 0.040 μM (binding), EC50 = 3.5 μM (functional) —provides the benchmark against which novel agonists are compared for efficacy, potency, and desensitization properties. The absolute stereochemical requirement for activity (R-enantiomer inactive ) establishes a critical stereochemical filter for any agonist pharmacophore model. Procurement of enantiopure (S)-AMPA rather than racemic AMPA ensures that observed competitive or allosteric effects are not confounded by the 50% inactive enantiomer present in racemic preparations.

Excitotoxicity and Neurodegeneration Models Requiring Selective AMPA Receptor Activation

In cultured murine cortical neurons, 24-hour exposure to (S)-AMPA (0.01–1000 μM) induces concentration-dependent neuronal cell death with an EC50 of approximately 3 μM, characterized by neurite blebbing, chromatin condensation, and DNA fragmentation indicative of apoptosis . By comparison, kainate induces >90% cell death with EC50 = 65 μM, while (S)-AMPA produces approximately 50% maximal cell death with EC50 = 3.1 μM, both in monophasic dose-dependent manners . The absolute selectivity of (S)-AMPA for AMPA receptors (no NMDA or kainate receptor cross-activation ) makes it the only tool capable of attributing excitotoxic outcomes specifically to AMPA receptor overactivation—a critical distinction for target validation in ischemia, epilepsy, and neurodegenerative disease research.

Quote Request

Request a Quote for (S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.